Cas no 132898-95-4 (2,2-Bithiophene-5-boronic acid)
2,2-Bithiophene-5-boronic acid Chemical and Physical Properties
Names and Identifiers
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- [2,2'-Bithiophen]-5-ylboronic acid
- 2,2-Bithiophene-5-Boronic Acid
- 2,2'-bithiophen-5-ylboronic acid
- 2,2'-BITHIOPHENE-5-BORONIC ACID
- Boronic acid, B-[2,2'-bithiophen]-5-yl-
- (5-thiophen-2-ylthiophen-2-yl)boronic acid
- AKOS BRN-0463
- 5-Borono-2,2'-bithiophene
- 5-(THIOPHEN-2-YL)THIOPHEN-2-YLBORONIC ACID
- 3-(3-AMINO-4-HYDROXY-PHENYL)-PROPIONICACID
- (2,2'-bithiophen)-5-yl-boronic acid
- J-006246
- 2,2 inverted exclamation mark -Bithiophene-5-boronic Acid
- SY316767
- PPHSULIZZOEBDD-UHFFFAOYSA-N
- 132898-95-4
- Boronic acid,B-[2,2'-bithiophen]-5-yl-
- DTXSID90380065
- SCHEMBL288467
- 2,2/'-BITHIOPHENE-5-BORONIC ACID
- CS-0173966
- MFCD03086112
- 2,2'-bithiophene-5-boronic acid, AldrichCPR
- BS-20675
- AKOS004119251
- FT-0609195
- {[2,2'-bithiophen]-5-yl}boronic acid
- C8H7BO2S2
- A806521
- AB13111
- 2,2''-Bithiophene-5-boronic Acid
- DB-013945
- 2,2-Bithiophene-5-boronic acid
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- MDL: MFCD03086112
- Inchi: 1S/C8H7BO2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H
- InChI Key: PPHSULIZZOEBDD-UHFFFAOYSA-N
- SMILES: S1C(B(O)O)=CC=C1C1=CC=CS1
Computed Properties
- Exact Mass: 209.99800
- Monoisotopic Mass: 209.998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.9A^2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 163-165℃
- Boiling Point: 416.1±55.0 °C at 760 mmHg
- Flash Point: 205.5±31.5 °C
- Refractive Index: 1.658
- PSA: 96.94000
- LogP: 1.15640
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2,2-Bithiophene-5-boronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: S26-S37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-Bithiophene-5-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004935-250mg |
[2,2'-Bithiophen]-5-ylboronic acid |
132898-95-4 | 96% | 250mg |
155.82 USD | 2021-06-01 | |
| Alichem | A169004935-1g |
[2,2'-Bithiophen]-5-ylboronic acid |
132898-95-4 | 96% | 1g |
437.80 USD | 2021-06-01 | |
| Alichem | A169004935-5g |
[2,2'-Bithiophen]-5-ylboronic acid |
132898-95-4 | 96% | 5g |
1,229.82 USD | 2021-06-01 | |
| TRC | B591353-100mg |
2,2'-Bithiophene-5-boronic acid |
132898-95-4 | 100mg |
$ 144.00 | 2023-04-18 | ||
| TRC | B591353-250mg |
2,2'-Bithiophene-5-boronic acid |
132898-95-4 | 250mg |
$ 282.00 | 2023-04-18 | ||
| TRC | B591353-500mg |
2,2'-Bithiophene-5-boronic acid |
132898-95-4 | 500mg |
$ 431.00 | 2023-04-18 | ||
| TRC | B591353-1g |
2,2'-Bithiophene-5-boronic acid |
132898-95-4 | 1g |
$ 603.00 | 2023-04-18 | ||
| Ambeed | A503002-100mg |
[2,2'-Bithiophen]-5-ylboronic acid |
132898-95-4 | 96% | 100mg |
$38.0 | 2025-02-28 | |
| Ambeed | A503002-250mg |
[2,2'-Bithiophen]-5-ylboronic acid |
132898-95-4 | 96% | 250mg |
$64.0 | 2025-02-28 | |
| Ambeed | A503002-1g |
[2,2'-Bithiophen]-5-ylboronic acid |
132898-95-4 | 96% | 1g |
$141.0 | 2025-02-28 |
2,2-Bithiophene-5-boronic acid Suppliers
2,2-Bithiophene-5-boronic acid Related Literature
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P. ?tenclová,K. ?ichová,I. ?loufová,J. Zedník,J. Vohlídal,J. Svoboda Dalton Trans. 2016 45 1208
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Tao Tang,Tingting Lin,FuKe Wang,Chaobin He Phys. Chem. Chem. Phys. 2016 18 18758
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Narahari Deshapande,Ningaraddi S. Belavagi,Manjunath G. Sunagar,Supreet Gaonkar,G. H. Pujar,M. N. Wari,S. R. Inamdar,Imtiyaz Ahmed M. Khazi RSC Adv. 2015 5 86685
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William Porzio,Silvia Destri,Mariacecilia Pasini,Umberto Giovanella,Massimo Ragazzi,Guido Scavia,Dariusz Kotowski,Gianni Zotti,Barbara Vercelli New J. Chem. 2010 34 1961
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Andrea Cappelli,Vincenzo Razzano,Marco Paolino,Giorgio Grisci,Germano Giuliani,Alessandro Donati,Raniero Mendichi,Filippo Samperi,Salvatore Battiato,Antonella Caterina Boccia,Andrea Mura,Giovanni Bongiovanni,Wojciech Mróz,Chiara Botta Polym. Chem. 2015 6 7377
Additional information on 2,2-Bithiophene-5-boronic acid
Introduction to 2,2-Bithiophene-5-boronic acid (CAS No. 132898-95-4) and Its Emerging Applications in Chemical Biology
2,2-Bithiophene-5-boronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 132898-95-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This borylated derivative of bithiophene represents a promising scaffold for the development of advanced materials and pharmaceuticals, leveraging its conjugated system and boronic acid functionality. The compound’s molecular architecture, featuring two thiophene rings linked at the 2-position and a boronic acid substituent at the 5-position, endows it with exceptional reactivity and versatility, making it a valuable building block in synthetic chemistry and drug discovery.
The boronic acid moiety in 2,2-bithiophene-5-boronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular structures. In recent years, the application of this reaction has expanded dramatically, especially in the synthesis of biologically active molecules and functional materials. The bithiophene core contributes to the compound’s ability to form stable π-conjugated systems, which are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). These properties have positioned 2,2-bithiophene-5-boronic acid as a key intermediate in the development of novel optoelectronic devices.
Recent advancements in medicinal chemistry have highlighted the potential of 2,2-bithiophene-5-boronic acid as a precursor for therapeutic agents. The borylated bithiophene scaffold has been incorporated into various drug candidates due to its ability to modulate biological pathways while maintaining structural stability. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The boronic acid group also allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores. Such modifications have led to the discovery of novel small-molecule inhibitors with improved pharmacokinetic profiles and reduced toxicity.
The versatility of 2,2-bithiophene-5-boronic acid extends beyond pharmaceutical applications into the realm of materials science. Its π-conjugated structure makes it an excellent candidate for designing conductive polymers and organic semiconductors. Researchers have exploited its reactivity to synthesize polymers with tailored electronic properties, which are essential for flexible electronics and solar cells. The boronic acid functionality further enhances its utility by allowing post-polymerization modifications, enabling fine-tuning of material characteristics such as solubility and thermal stability. These innovations underscore the compound’s significance as a versatile building block in both academic research and industrial applications.
In conclusion, 2,2-bithiophene-5-boronic acid (CAS No. 132898-95-4) represents a cornerstone in modern synthetic chemistry and chemical biology. Its unique combination of structural features—namely the bithiophene core and boronic acid substituent—has unlocked numerous opportunities for innovation across multiple disciplines. Whether in drug development or materials science, this compound continues to inspire cutting-edge research that pushes the boundaries of what is possible at the molecular level. As synthetic methodologies evolve and new applications emerge, 2,2-bithiophene-5-boronic acid is poised to remain a pivotal player in shaping the future of chemical biology.
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